molecular formula C18H22N4O2 B2715819 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 2191265-42-4

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B2715819
CAS No.: 2191265-42-4
M. Wt: 326.4
InChI Key: PTXLNXQURIQNPF-UHFFFAOYSA-N
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Description

1-(2-((2H-1,2,3-Triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione (CAS 2191265-42-4) is a structurally complex diketone derivative that features a phenyl group and a triazole-substituted pyrrolidine moiety . This multifunctional framework makes it a versatile intermediate in organic synthesis and a promising scaffold in medicinal chemistry . The presence of both a 1,2,3-triazole ring and a pyrrolidine ring is of particular interest, as these features are known to enhance a molecule's potential for selective binding interactions with biological targets . The 1,2,3-triazole moiety, in particular, is a privileged structure in drug design due to its stability and hydrogen-bonding capabilities, which can improve binding affinity and pharmacokinetic properties . The diketone functionality provides reactive sites for further chemical derivatization, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is well-suited for research applications requiring precise molecular scaffolds, especially in the discovery and optimization of new therapeutic agents . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-phenyl-5-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(15-6-2-1-3-7-15)9-4-10-18(24)21-13-5-8-16(21)14-22-19-11-12-20-22/h1-3,6-7,11-12,16H,4-5,8-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLNXQURIQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCC(=O)C2=CC=CC=C2)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione typically involves multiple steps. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, to form the triazole ring. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, and the phenylpentane-1,5-dione moiety can be synthesized through a series of aldol condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts, such as copper(I) iodide, can enhance the efficiency of the click chemistry step, while protecting groups may be employed to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Research Findings and Data Gaps

While direct experimental data (e.g., binding affinities, solubility) for the target compound are absent in the provided evidence, structural comparisons highlight critical divergences:

  • Hydrogen-Bonding Potential: Triazole-containing compounds often exhibit enhanced interactions with polar residues in enzymes, a feature absent in methyl-substituted analogs .
  • Crystallographic Tools : Programs like SHELX and WinGX are pivotal for resolving such structural nuances, enabling precise bond-length/angle comparisons between analogs .
Table 2: Hypothetical Physicochemical Properties (Inferred)
Property Target Compound FDB019688
LogP Higher (due to phenyl group) Lower (methyl and shorter chain)
Hydrogen Bond Donors 1 (triazole N–H) 0
Melting Point Likely higher (complex H-bonding) Moderate (simpler packing)

Biological Activity

The compound 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic molecule that incorporates a triazole ring and a pyrrolidine moiety. The triazole structure is known for its stability and diverse biological activities, while the pyrrolidine contributes to the compound's potential pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O2C_{15}H_{20}N_4O_2 with a molecular weight of 288.35 g/mol. The presence of the triazole and pyrrolidine groups enhances its potential for various biological interactions.

PropertyValue
Molecular FormulaC15H20N4O2C_{15}H_{20}N_4O_2
Molecular Weight288.35 g/mol
CAS Number2195881-97-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Specifically, compounds containing triazole rings have been shown to exhibit:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties, which may extend to antibacterial effects.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that derivatives of triazoles can exhibit significant anticancer activity. For instance, studies have demonstrated that related triazole compounds can inhibit cancer cell proliferation:

  • IC50 Values : Certain triazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer effects.
CompoundCancer Cell LineIC50 (μM)
5-substituted phenyltriazolesHCT-116 (colon)6.2
T47D (breast)27.3

Antimicrobial Activity

The presence of the triazole moiety is critical for antimicrobial activity. Compounds similar to 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione have been reported to possess:

  • Broad-Spectrum Antifungal Activity : Effective against various fungal strains.

Neuroprotective Effects

Pyrrolidine derivatives have been studied for their neuroprotective properties:

  • Acetylcholinesterase Inhibition : Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Triazole Derivatives in Cancer Treatment : A study published in Biochemical Pharmacology highlighted the effectiveness of triazole derivatives against colon and breast cancer cells, showing that modifications to the structure can enhance potency and selectivity.
  • Neuroprotective Studies : Research indicated that certain pyrrolidine-based compounds exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting therapeutic potential in neurodegenerative disorders.

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for triazole protons (δ ~7.5–8.0 ppm) and adjacent methylene groups (δ ~3.5–4.0 ppm) to confirm substitution patterns.
  • HRMS : Verify molecular weight and fragmentation patterns (e.g., loss of the triazolylmethyl group) .
  • Contradiction resolution : If NMR and MS data conflict, use X-ray crystallography as a definitive method. For example, SHELXD can resolve ambiguous electron density around the triazole moiety .

In designing biological activity studies, what in vitro assays are recommended to evaluate neurological target interactions?

Q. Advanced

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-orexin-A) to assess affinity for orexin receptors, as structurally related triazole-pyrrolidine derivatives show antagonism .
  • Functional assays : Measure intracellular Ca²⁺ flux in HEK293 cells expressing orexin receptors to determine efficacy .
  • Controls : Include positive controls (e.g., suvorexant) and negative controls (vehicle-only) to validate assay conditions.

How can the alkylation step of pyrrolidine with a triazolylmethyl group be optimized for yield and purity?

Q. Advanced

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of triazolylmethyl halide to pyrrolidine to minimize unreacted starting material.
  • Temperature control : Maintain 0–5°C during alkylation to reduce side reactions (e.g., N-oxide formation) .
  • Workup : Extract the product with ethyl acetate and wash with ammonium chloride to remove residual base .

What strategies mitigate common side reactions during pentane-1,5-dione synthesis?

Q. Basic

  • Enolate control : Use bulky bases (e.g., LDA) at −78°C to prevent diketone dimerization .
  • Protecting groups : Temporarily protect reactive ketone groups with trimethylsilyl (TMS) ethers during functionalization .

How should computational modeling predict the bioactive conformation of this compound?

Q. Advanced

  • Docking studies : Use AutoDock Vina to model interactions with orexin receptor binding pockets (PDB: 4S0V). Focus on triazole-pyrrolidine hydrogen bonding with Gln130 and hydrophobic interactions with Phe227 .
  • MD simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the ligand-receptor complex .

What methodologies analyze the thermal stability of this compound, and how do decomposition products impact storage?

Q. Basic

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for similar diketones) .
  • Storage recommendations : Store under argon at −20°C to prevent oxidation of the triazole ring .

How can researchers resolve discrepancies between bioassay replicates?

Q. Advanced

  • Orthogonal assays : Combine binding assays (e.g., SPR) with functional readouts (e.g., cAMP inhibition) to cross-validate results.
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance across triplicate experiments .

What crystallographic metrics validate the refined structure of this compound?

Q. Advanced

  • R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15 for high-quality models .
  • Displacement parameters : Ensure anisotropic ADPs for non-H atoms (mean U₃₃ < 0.05 Ų) .
  • Hydrogen bonding : Confirm triazole N–H···O interactions with neighboring molecules using Mercury software .

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